
2,6-Dibromo-4-methylphenol
Overview
Description
2,6-Dibromo-4-methylphenol is an organic compound with the molecular formula C7H6Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol). One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like water or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions .
Industrial Production Methods: In industrial settings, the continuous bromination process is often employed. This involves mixing bromine and p-cresol in a pipeline reactor, which helps in controlling the reaction and minimizing the formation of by-products. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like zinc dust or sodium borohydride.
Major Products:
- Substituted phenols
- Quinones
- Hydrogenated phenols
Scientific Research Applications
Scientific Research Applications
2,6-Dibromo-4-methylphenol has applications in scientific research, including:
- Chemistry It is used as a reagent in organic synthesis and as a building block for complex molecules.
- Biology It is studied for its potential antimicrobial properties.
- Medicine It is investigated for potential use in drug development.
- Industry It is used in the production of polymers, dyes, and other industrial chemicals.
Chemical Reactions
This compound undergoes several chemical reactions:
- Substitution Reactions The bromine atoms can be substituted with other functional groups using appropriate reagents.
- Oxidation Reactions The phenolic group can be oxidized to form quinones or other oxidized derivatives.
- Reduction Reactions The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
- Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
- Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
- Reduction: Reagents like zinc dust or sodium borohydride.
Major Products:
- Substituted phenols
- Quinones
- Hydrogenated phenols
Photocatalytic Degradation
This compound (DBMP) can undergo degradation in aqueous solutions through photocatalysis and ozonolysis . Magnetite can be used as a catalyst in the photocatalysis process because of its low cost, interesting electron properties, and low environmental impact . Direct photolysis of aqueous DBMP is initiated by photolytic cleavage of the bromine–carbon bond and the formation of bromide ions . The half-lives of direct photolysis for phenol and DBMP were 1732.9 and 22 min, respectively, indicating that the bromine substituent facilitated the direct photolysis of the phenols . Approximately 50% and 98% of DBMP was degraded via direct photolysis and photocatalysis, respectively (after 60 min) .
Environmental Impact
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-methylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form noncovalent interactions, which drive the efficiency of catalysts in reactions like olefin metathesis .
Comparison with Similar Compounds
- 2,4-Dibromo-6-methylphenol
- 2,6-Dichloro-4-methylphenol
- 2,6-Dibromo-4-ethylphenol
Comparison: 2,6-Dibromo-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Biological Activity
2,6-Dibromo-4-methylphenol (DBMP), a halogenated aromatic compound, has garnered attention due to its biological activity and potential environmental impact. This article synthesizes current research findings on the biological activity of DBMP, focusing on its degradation processes, toxicity, and mechanisms of action.
- Molecular Formula : C₇H₆Br₂O
- Molecular Weight : 265.93 g/mol
- CAS Number : 2432-14-6
- Physical State : White to light yellow crystalline powder
- Solubility : Soluble in methanol
- pKa : Approximately 7.21 .
Degradation Mechanisms
Research has demonstrated that DBMP undergoes significant degradation in aqueous solutions through various processes, notably photocatalysis and ozonolysis.
Photocatalytic Degradation
A study highlighted that DBMP exhibits a high degradation efficiency of approximately 98% when subjected to photocatalytic processes using magnetite as a catalyst. The degradation kinetics followed a pseudo-first-order model, with an apparent rate constant of for magnetite catalyst M2 . The direct photolysis half-life for DBMP was found to be only 22 minutes, indicating rapid degradation compared to phenol, which had a half-life of 1732.9 minutes .
Ozonolysis
In contrast, ozonolysis exhibited lower efficiency for DBMP degradation (approximately 95% after 60 minutes) compared to photocatalysis. The reaction kinetics indicated that the presence of bromine substituents significantly enhances the reactivity of DBMP, facilitating both oxidation and reduction mechanisms during degradation .
Toxicity Studies
Toxicity assessments have shown variable effects of DBMP and its degradation products on aquatic organisms. The effective concentration (EC50) values for DBMP were determined in studies involving Artemia franciscana and Thamnocephalus platyurus. The EC50 values for DBMP were reported as follows:
Compound | EC50 (24 h), Artemia franciscana (mg dm⁻³) | EC50 (24 h), Thamnocephalus platyurus (mg dm⁻³) |
---|---|---|
This compound (DBMP) | 35.56 (28.08–39.43) | 12.15 (11.54–15.79) |
Tetrabromobisphenol A (TBBPA) | 6.243 (4.931–6.772) | 4.141 (3.47–4.61) |
Bisphenol A (BPA) | 34.74 (28.35–43.26) | 2.35 (2.03–3.04) |
These results indicate that while DBMP is less toxic than TBBPA, it still poses significant ecological risks due to its persistence and potential bioaccumulation .
Case Studies
- Degradation Efficiency Comparison : A comparative study on the degradation of TBBPA and its derivatives showed that photocatalytic methods significantly outperformed ozonolysis in terms of speed and efficiency, with nearly complete removal achieved within minutes under optimal conditions .
- Environmental Impact Assessment : Research conducted in various aquatic environments revealed detectable levels of TBBPA and its derivatives, including DBMP, emphasizing the need for effective remediation strategies due to their toxicological profiles and persistence in ecosystems .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,6-dibromo-4-methylphenol, and how can purity be validated?
- Synthesis : A common method involves bromination of 4-methylphenol using bis(trifluoroacetoxy)iodobenzene (BTI) and trimethylsilyl bromide (TMSBr) under mild, metal-free conditions. This yields this compound with 74% efficiency .
- Purity Validation : Confirm purity via melting point analysis (reported range: 47–50°C; note discrepancies between sources ), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Cross-reference with nuclear magnetic resonance (¹H NMR) δ 2.28 (s, 3H, CH₃), 5.73 (s, 2H, Br) in CDCl₃ .
Q. How should researchers handle safety and storage of this compound?
- Safety : Classified as an irritant (Xi; R36/37/38). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Stability data suggest no significant decomposition under inert atmospheres for >12 months .
Q. What spectroscopic techniques are recommended for structural characterization?
- ¹H NMR : Primary peaks include aromatic protons (δ 5.73 ppm) and methyl groups (δ 2.28 ppm) .
- X-ray Crystallography : For definitive structural confirmation, refer to databases like PubChem or crystallographic reports (e.g., Acta Crystallographica Section E) .
Advanced Research Questions
Q. How can this compound be utilized in photocatalytic degradation studies?
- Experimental Design : Use magnetite (Fe₃O₄) nanoparticles (50 nm) as catalysts. Optimize parameters: pH (3–9), UV/ozone exposure, and catalyst loading (0.5–2.0 g/L). Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 270 nm). Reported efficiency: >90% removal in 120 minutes under acidic conditions .
- Mechanistic Insight : Degradation proceeds via hydroxyl radical (•OH) attack on the aromatic ring, leading to debromination and methyl group oxidation .
Q. How to resolve contradictions in reported melting points (47–50°C vs. 49–50°C)?
- Analysis : Variations may arise from impurities (e.g., residual bromination agents) or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., recrystallization from hexane/ethyl acetate). Compare DSC (differential scanning calorimetry) thermograms to isolate pure phases .
Q. What strategies improve regioselectivity in bromination reactions involving 4-methylphenol?
- Method Optimization : Use sterically hindered reagents (e.g., BTI/TMSBr) to favor para-substitution. Kinetic studies show that electron-donating groups (e.g., -CH₃) direct bromine to ortho positions. Computational modeling (DFT) supports this trend .
Q. How does this compound interact with biological systems in toxicity assays?
Properties
IUPAC Name |
2,6-dibromo-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGPGTJKHFAYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179062 | |
Record name | p-Cresol, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-14-6 | |
Record name | 2,6-Dibromo-4-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromo-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromo-4-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cresol, 2,6-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMO-P-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K2AC6DDV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.